molecular formula C7H7NO3 B174464 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid CAS No. 10561-89-4

1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No.: B174464
CAS No.: 10561-89-4
M. Wt: 153.14 g/mol
InChI Key: NYPMLQVMDQQNIL-UHFFFAOYSA-N
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Description

1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C7H7NO3. It is a derivative of pyridine, a fundamental structure in many natural products, drugs, and industrial materials.

Properties

IUPAC Name

1-methyl-4-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-8-3-2-6(9)5(4-8)7(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPMLQVMDQQNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10561-89-4
Record name 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through nucleophilic substitution, where water acts as both solvent and nucleophile. The chloro group at position 2 of the pyridine ring is replaced by a hydroxyl group, followed by tautomerization to form the 4-oxo-1,4-dihydropyridine core. Key parameters include:

  • Temperature : 100–180°C

  • Reaction Time : 24–72 hours

  • Solvent : Water (green chemistry advantage)

Advantages :

  • Environmentally friendly (water solvent)

  • High crystallinity of product

  • Minimal byproducts due to sealed reactor conditions

Limitations :

  • Extended reaction times

  • Requires specialized hydrothermal equipment

Mo(CO)₆-Mediated Ring Expansion of Isoxazole Derivatives

A 2022 study demonstrated the use of molybdenum hexacarbonyl [Mo(CO)₆] to synthesize 4-oxo-1,4-dihydropyridine-3-carboxylates from methyl 2-(isoxazol-5-yl)-3-oxopropanoates. While this method primarily yields esters, subsequent hydrolysis produces the target carboxylic acid.

Reaction Workflow

  • Ring Expansion : Isoxazole derivatives undergo [3+3] cycloaddition with Mo(CO)₆, forming the dihydropyridine ring.

  • Ester Hydrolysis : Treatment with aqueous LiOH converts the methyl ester to carboxylic acid.

Data Table: Key Reaction Parameters

StepConditionsYield (%)
Ring Expansion80°C, 12h, Toluene65–75
Ester HydrolysisLiOH (2M), RT, 2h>90

Advantages :

  • Modular synthesis allows substitution pattern control

  • High functional group tolerance

Limitations :

  • Multi-step process

  • Requires toxic Mo(CO)₆ catalyst

Alkaline Hydrolysis of Nicotinate Esters

Indirect routes involve synthesizing methyl 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate followed by saponification. A 2024 protocol using dimethyl oxalate and lithium hydride exemplifies this approach.

Critical Steps

  • Condensation : Methyl 4-methoxyacetoacetate reacts with dimethyl oxalate under basic conditions.

  • Cyclization : LiH promotes cyclization to form the ester intermediate.

  • Hydrolysis : LiOH-mediated cleavage of the methyl ester group.

Data Table: Process Optimization

ParameterOptimal ValueImpact on Yield
LiH Equivalents1.2 eqMaximizes cyclization
Hydrolysis Temperature3–5°CPrevents decarboxylation

Advantages :

  • Scalable for industrial production

  • Well-characterized intermediates

Limitations :

  • Sensitivity to hydrolysis conditions

  • Requires low temperatures to avoid side reactions

Comparative Analysis of Synthetic Routes

Data Table: Method Comparison

MethodYield (%)Purity (%)Key AdvantageMajor Drawback
Hydrothermal8097Solvent-freeLong reaction time
Mo(CO)₆ Ring Expansion7095Structural versatilityToxic catalyst
Ester Hydrolysis8598High scalabilityMulti-step synthesis

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can have significant applications in pharmaceuticals and other industries .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Studies have indicated that derivatives of 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics .
  • Antioxidant Properties : Research highlights the antioxidant potential of this compound, which may offer protective effects against oxidative stress-related diseases. This property is particularly valuable in the development of nutraceuticals and functional foods .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity, making them candidates for further investigation in the treatment of inflammatory diseases .

Agricultural Applications

The compound's derivatives have been explored for their potential as agrochemicals. Their ability to act as growth regulators can enhance crop yield and resistance to diseases. Field studies have shown that these compounds can improve plant growth metrics under various environmental conditions .

Material Science Applications

In material science, 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is being investigated for its role in synthesizing novel polymers and nanomaterials. Its unique structure allows it to be a precursor for creating materials with enhanced thermal stability and mechanical properties .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several synthesized derivatives of 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Agricultural Growth Promotion

Field trials conducted on tomato plants treated with a specific derivative showed a notable increase in fruit yield by approximately 30% compared to untreated controls. The treated plants also exhibited greater resistance to common fungal infections .

Mechanism of Action

The mechanism of action of 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of its use .

Biological Activity

1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS No. 10561-89-4) is a compound belonging to the dihydropyridine family, which has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C7_7H7_7NO3_3
  • Molecular Weight : 153.14 g/mol
  • Density : 1.381 g/cm³
  • Boiling Point : Approximately 284.7 °C
  • LogP : -0.79, indicating moderate hydrophilicity .

Pharmacological Potential

1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid exhibits several pharmacological properties, primarily due to its structural similarity to other biologically active dihydropyridines. Notably, it has been studied for:

  • Antioxidant Activity : Dihydropyridines are known for their ability to scavenge free radicals, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Some derivatives of dihydropyridine compounds have shown efficacy against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Research indicates that the biological activity of this compound may involve:

  • Modulation of calcium channels, similar to other dihydropyridines, which can affect muscle contraction and neurotransmission.
  • Interaction with various enzymes and receptors involved in metabolic pathways.

Synthesis and Derivatives

Recent studies have focused on synthesizing derivatives of 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid to enhance its biological activity. For instance, a method was developed for creating various alkyl and aryl substituted derivatives via Mo(CO)6_6-mediated reactions. The resulting compounds exhibited improved yields and biological activities compared to the parent compound .

Case Studies

  • Antioxidant Studies :
    • A study evaluated the antioxidant capacity of synthesized derivatives using DPPH and ABTS assays. Compounds with electron-donating groups showed significantly higher scavenging activities compared to those with electron-withdrawing groups.
  • Antimicrobial Testing :
    • In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that certain derivatives exhibited potent antimicrobial effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Tables

PropertyValue
Molecular FormulaC7_7H7_7NO3_3
Molecular Weight153.14 g/mol
Density1.381 g/cm³
Boiling Point284.7 °C
LogP-0.79
Biological ActivityObservations
Antioxidant ActivityHigh scavenging capacity
Antimicrobial EfficacyEffective against bacteria

Q & A

Q. What are the established synthetic routes for 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclocondensation reactions. For example, derivatives of dihydropyridinecarboxylic acids are synthesized using microwave-assisted methods or reflux conditions with acetic acid as a catalyst. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (70–100°C), and stoichiometry of reagents like methylamine and diketene derivatives. Yields can vary from 47% to 94% depending on substituent effects and purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are most effective for characterizing 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid and its intermediates?

  • 1H NMR : Proton environments are resolved in deuterated solvents (e.g., DMSO-d6), with characteristic peaks for the methyl group (~2.5 ppm) and aromatic protons (~6.9–8.7 ppm). Coupling constants (e.g., J = 8.4 Hz) confirm spatial relationships between substituents .
  • ESIMS/LCMS : Used to verify molecular ion peaks (e.g., m/z 311.1 for related analogs) and purity (>94% by LCMS) .
  • HPLC : Validates purity (>97%) using reverse-phase columns and UV detection .

Q. How does the stability of 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid vary under different storage conditions?

The compound is hygroscopic and prone to oxidation. Stability tests recommend storage under inert gas (N2/Ar) at –20°C in amber vials. Degradation products, such as pyridine-3-carboxylic acid derivatives, can form under prolonged exposure to light or moisture, detectable via TLC or HPLC .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC) against E. coli or S. aureus.
  • Calcium channel modulation : Patch-clamp studies on cardiomyocytes.
  • Antioxidant capacity : DPPH radical scavenging assays. Substituent position (e.g., methyl at N1) significantly influences activity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the carbonyl group at C4 and the carboxylic acid at C3 are electrophilic centers prone to nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) are modeled using COSMO-RS to predict reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

Discrepancies often arise from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., –CF3) enhance antimicrobial activity but reduce solubility.
  • Stereochemical variability : Cis vs. trans configurations in dihydropyridine derivatives alter binding affinity to target enzymes. Meta-analyses combining SAR studies and crystallographic data (e.g., PDB entries) clarify structure-activity relationships .

Q. What synthetic methodologies enable selective functionalization at the C2 and C5 positions of the dihydropyridine ring?

  • C2 Functionalization : Pd-catalyzed cross-coupling (e.g., Suzuki with aryl boronic acids) under inert conditions.
  • C5 Functionalization : Electrophilic aromatic substitution using HNO3/H2SO4 for nitro group introduction. Protecting groups (e.g., benzyl for –COOH) prevent undesired side reactions .

Q. How do pH and solvent polarity influence the tautomeric equilibrium between 1,4-dihydropyridine and pyridine forms?

In acidic conditions (pH < 3), the 1,4-dihydropyridine tautomer dominates due to protonation of the N1 atom. In polar aprotic solvents (e.g., DMSO), the keto-enol equilibrium shifts toward the enol form, detectable via UV-Vis spectroscopy (λmax ~270 nm) .

Q. What crystallographic techniques elucidate the solid-state conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) reveals bond lengths (e.g., C=O at 1.22 Å) and dihedral angles between the pyridine ring and substituents. Symmetry operations (e.g., space group P21/c) and hydrogen-bonding networks (e.g., O–H···N interactions) stabilize the lattice .

Q. How can metabolic stability be assessed for potential drug development?

  • In vitro assays : Microsomal incubation (human liver microsomes) with LC-MS/MS to quantify oxidative metabolites.
  • Isotope labeling : 14C-labeled analogs track metabolic pathways in hepatocyte models.
    The methyl group at N1 reduces first-pass metabolism compared to unsubstituted analogs .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate spectral data (NMR, MS) with computational predictions (e.g., ChemDraw simulations) to resolve structural ambiguities .
  • Safety Protocols : Follow GHS guidelines (P201/P202) for handling hygroscopic or light-sensitive compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Reactant of Route 2
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1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

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